ABC34

描述

ABC34 is a compound known for its role as an inactive control probe for JJH260, an inhibitor of androgen-induced gene 1 (AIG1). AIG1 is an enzyme that hydrolyzes fatty acid esters of hydroxy fatty acids. This compound has demonstrated an IC50 value greater than 25 μM for the inhibition of 9-PAHSA but is more potent in blocking the serine hydrolase ABHD6 and the palmitoyl-protein hydrolase PPT1 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ABC34 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving piperazinecarboxylic acid and other reagents .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure high purity and yield. The compound is typically produced in solid form and can be dissolved in solvents like DMSO and DMF for various applications. The production process involves maintaining specific temperature and storage conditions to preserve the compound’s stability .

化学反应分析

Types of Reactions

ABC34 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

Reduction: The compound can also undergo reduction reactions, altering its chemical structure and properties.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and product .

Major Products Formed

The major products formed from reactions involving this compound vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

科学研究应用

Chemical Characteristics and Synthesis

ABC34 is characterized by its complex structure that suggests potential interactions with various biological targets. However, it is important to note that this compound itself does not exhibit direct biological activity. Instead, its primary function is to provide a baseline in studies assessing the effects of active compounds. The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of its piperazine and imidazopyrazine components. Specific synthetic pathways are often documented in specialized chemical literature.

Control Probe in Pharmacological Studies

This compound's main application lies in its role as an inactive control probe. In studies involving AIG1 inhibition, researchers utilize this compound to distinguish between the effects produced by active compounds and those resulting from experimental conditions. This comparative approach enhances the understanding of how active compounds interact with AIG1 and related pathways.

Mechanistic Studies of Androgen Signaling

The use of this compound allows scientists to elucidate the mechanisms of action for potential therapeutic agents targeting androgen signaling pathways. By employing this compound alongside active compounds, researchers can better interpret the specific contributions of these agents to biological processes.

Case Study 1: Evaluating AIG1 Inhibition

In a recent study evaluating the efficacy of various AIG1 inhibitors, researchers utilized this compound as a control to assess the biological activity of JJH260. The results indicated that using this compound allowed for a clear differentiation between the effects of JJH260 and any background activity observed in the experimental setup. This methodology has been pivotal in advancing the understanding of androgen signaling in metabolic processes.

Case Study 2: Comparative Analysis in Drug Discovery

Another study focused on drug discovery involving structurally related compounds to this compound demonstrated how inactive controls can streamline the identification of promising therapeutic agents. By utilizing this compound as a baseline, researchers were able to significantly reduce confounding variables, leading to more reliable data on the efficacy of new drug candidates targeting AIG1.

作用机制

ABC34 exerts its effects by inhibiting specific enzymes. It does not inhibit the fluorophosphonate reactivity or fatty acid esters of hydroxy fatty acid hydrolysis activity of AIG1. it can inhibit both ABHD6 and PPT1, which are off-targets of JJH260. The molecular targets and pathways involved include the hydrolysis of fatty acid esters and the regulation of enzyme activity .

相似化合物的比较

ABC34 is unique in its specific inhibition profile and its role as an inactive control probe. Similar compounds include:

JJH260: The active inhibitor of AIG1.

9-PAHSA: A substrate for AIG1.

ABHD6 and PPT1 inhibitors: Compounds that specifically target these enzymes

This compound stands out due to its selective inhibition and its use as a control in various studies, making it a valuable tool in scientific research.

生物活性

ABC34 is a compound that has been studied primarily in the context of its role as an inactive control probe for the inhibitor JJH260, which targets the enzyme androgen-induced gene 1 (AIG1). This article delves into the biological activity of this compound, examining its interactions with various proteins and enzymes, as well as its implications in research.

Overview of this compound

This compound (CAS Number: 1831135-56-8) is characterized as an inactive control compound, meaning it does not exhibit significant inhibitory activity against the target enzymes compared to its active counterparts. Specifically, it has been noted that this compound does not inhibit the fluorophosphonate reactivity or the hydrolysis of fatty acid esters of hydroxy fatty acids (FAHFA) .

This compound functions primarily as a control in experiments designed to assess the activity of JJH260. The significance of using an inactive control like this compound lies in its ability to provide a baseline for understanding the specific effects of active compounds. In studies involving proteomic analyses, this compound has been used to differentiate between true enzyme inhibition and non-specific interactions .

Research Findings

Recent studies have identified several key findings regarding the biological activity of this compound:

- Target Identification : In a competitive activity-based protein profiling (ABPP) study, this compound was used alongside other probes to identify its interaction with serine hydrolases (SHs), including ABHD4 and ABHD6. The results indicated that while this compound itself did not inhibit these targets, it played a crucial role in delineating their activity when assessed with active compounds .

- Selectivity Profile : The selectivity profile of this compound was assessed in comparison to other compounds. It was observed that while ABC47 showed inhibition of both ABHD3 and ABHD4, this compound did not exhibit such activity, underscoring its role as a control compound .

Data Tables

The following table summarizes key findings from various studies involving this compound:

| Study Reference | Target Enzymes | Inhibition Observed | Notes |

|---|---|---|---|

| ABHD4 | None | Used as control in ABPP studies | |

| ABHD6 | None | Confirmed through comparative analysis | |

| AIG1 | None | Inactive control for JJH260 |

Case Studies

Several case studies have utilized this compound to explore its biological implications:

- Case Study on Enzyme Activity : In a study assessing the role of various inhibitors on SH activity, this compound was employed to establish a baseline for evaluating the specificity and efficacy of active inhibitors like JJH260. This approach allowed researchers to confirm that observed inhibitory effects were indeed due to specific interactions rather than non-specific binding .

- Proteomic Analysis : Another case study involved using isotopically labeled PC3 cells treated with this compound and analyzing the resultant proteomic changes via LC-MS/MS. This study highlighted how inactive controls can aid in understanding complex biological systems by providing clarity on which proteins are genuinely targeted by active compounds .

属性

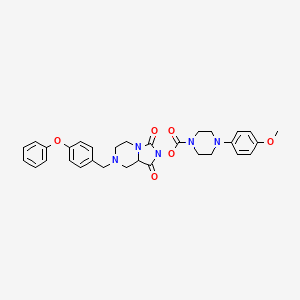

IUPAC Name |

[1,3-dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O6/c1-40-25-13-9-24(10-14-25)33-16-18-34(19-17-33)31(39)42-36-29(37)28-22-32(15-20-35(28)30(36)38)21-23-7-11-27(12-8-23)41-26-5-3-2-4-6-26/h2-14,28H,15-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXNIRULKJQOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)ON3C(=O)C4CN(CCN4C3=O)CC5=CC=C(C=C5)OC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。